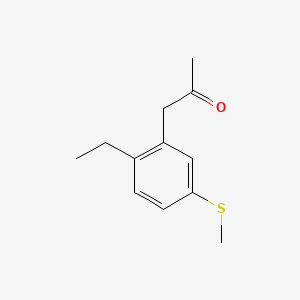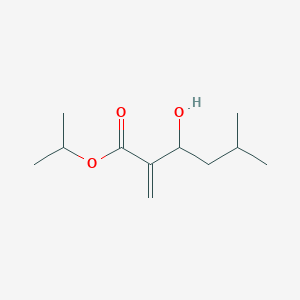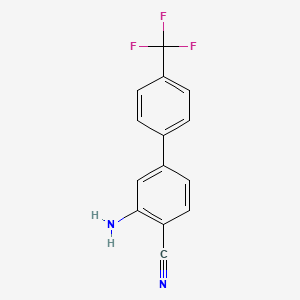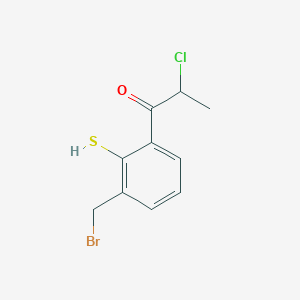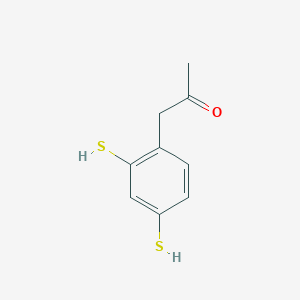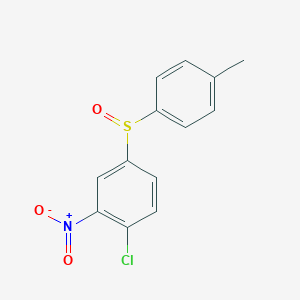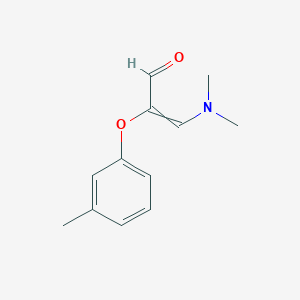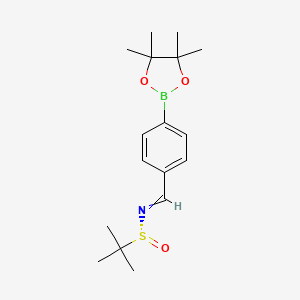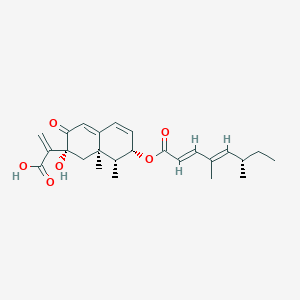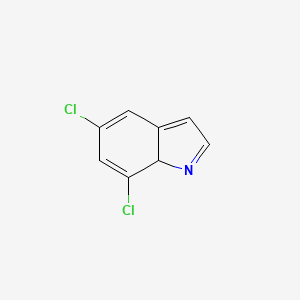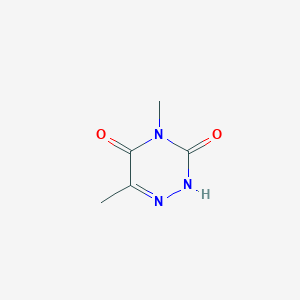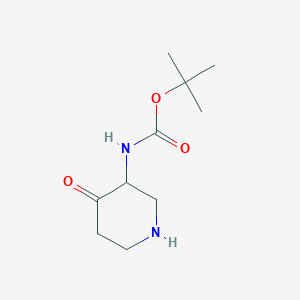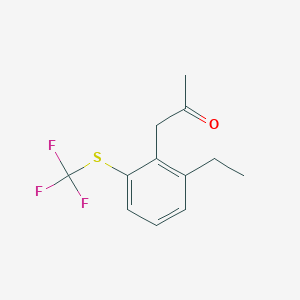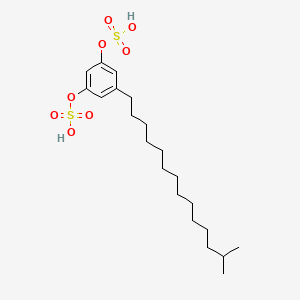
Panosialin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Panosialin A is a compound isolated from the culture broth of Streptomyces species. It is known for its inhibitory effects on α1,3-fucosyltransferase, an enzyme crucial in the biosynthesis of selectin ligands. These ligands play a significant role in cell adhesion processes, particularly in the immune response .
Méthodes De Préparation
Panosialin A is typically isolated from the culture broth of Streptomyces species. The isolation process involves cultivating the Streptomyces strain in a suitable medium, followed by extraction and purification using various chromatographic techniques . The specific synthetic routes and reaction conditions for this compound have not been extensively documented, but its production relies heavily on microbial fermentation.
Analyse Des Réactions Chimiques
Panosialin A undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Panosialin A has several scientific research applications:
Mécanisme D'action
Panosialin A exerts its effects by inhibiting the activity of α1,3-fucosyltransferase, an enzyme involved in the biosynthesis of selectin ligands. By inhibiting this enzyme, this compound suppresses the expression of selectin ligands on cells, thereby inhibiting cell adhesion to selectin molecules . This mechanism is particularly relevant in the context of immune response and inflammation, where selectin-mediated cell adhesion plays a crucial role .
Comparaison Avec Des Composés Similaires
Panosialin A is unique in its specific inhibition of α1,3-fucosyltransferase. Similar compounds include:
Panosialin B: Another inhibitor of α1,3-fucosyltransferase, with similar inhibitory effects but slightly different potency.
Sulfotanone: An alkyl sulfonic acid derivative with inhibitory effects on various enzymes, including sialidases.
Other enzyme inhibitors: Various other compounds isolated from Streptomyces species that inhibit different enzymes involved in cell adhesion and immune response.
This compound stands out due to its specific target and potent inhibitory effects on α1,3-fucosyltransferase, making it a valuable tool in scientific research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C21H36O8S2 |
|---|---|
Poids moléculaire |
480.6 g/mol |
Nom IUPAC |
[3-(13-methyltetradecyl)-5-sulfooxyphenyl] hydrogen sulfate |
InChI |
InChI=1S/C21H36O8S2/c1-18(2)13-11-9-7-5-3-4-6-8-10-12-14-19-15-20(28-30(22,23)24)17-21(16-19)29-31(25,26)27/h15-18H,3-14H2,1-2H3,(H,22,23,24)(H,25,26,27) |
Clé InChI |
NGWLEVXPPLCHNC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCCCCCCCC1=CC(=CC(=C1)OS(=O)(=O)O)OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


